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molecular formula C16H12F2O3 B1394569 3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 649740-48-7

3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}prop-2-enoic acid

Cat. No. B1394569
M. Wt: 290.26 g/mol
InChI Key: YQMNUKYTAJGSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900354B2

Procedure details

2.5 g (15.2 mmol) p-cumaric acid is dissolved 100 ml ethyl methyl ketone. 4.21 g (30.5 mmol) potassium carbonate and 6.31 g (30.5 mmol) 3,4-difluorobenzyl bromide are added and the reaction mixture is hold at 70° C. over night. Dilution with water and extraction with ethyl acetate leaves a solid which is recrystallised from diethyl ether/n-hexane. The crude ester so obtained is dissolved in 100 ml THF and treated with 30.5 ml (30.5 mmol) of an aqueous 1 N sodium hydroxide solution. The mixture is heated to 50° C. for 6 hours, cooled and acidified with 1 N hydrochloric acid. The precipitate is filtered off and dried to yield 3.24 g (73%) of a colorless solid. MS: m/e=288.9 (M−H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step Two
Quantity
6.31 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](/[CH:7]=[CH:8]/[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[C:3]([OH:12])[CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[F:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[F:28])[CH2:23]Br.[OH-].[Na+].Cl>C1COCC1.CC(CC)=O>[F:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[F:28])[CH2:23][O:12][C:3]1[CH:4]=[CH:5][C:6]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:1][CH:2]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1=CC(=CC=C1/C=C/C(=O)O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)CC
Step Two
Name
Quantity
4.21 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.31 g
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C.
EXTRACTION
Type
EXTRACTION
Details
Dilution with water and extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
leaves a solid which
CUSTOM
Type
CUSTOM
Details
is recrystallised from diethyl ether/n-hexane
CUSTOM
Type
CUSTOM
Details
The crude ester so obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC2=CC=C(C=C2)C=CC(=O)O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06900354B2

Procedure details

2.5 g (15.2 mmol) p-cumaric acid is dissolved 100 ml ethyl methyl ketone. 4.21 g (30.5 mmol) potassium carbonate and 6.31 g (30.5 mmol) 3,4-difluorobenzyl bromide are added and the reaction mixture is hold at 70° C. over night. Dilution with water and extraction with ethyl acetate leaves a solid which is recrystallised from diethyl ether/n-hexane. The crude ester so obtained is dissolved in 100 ml THF and treated with 30.5 ml (30.5 mmol) of an aqueous 1 N sodium hydroxide solution. The mixture is heated to 50° C. for 6 hours, cooled and acidified with 1 N hydrochloric acid. The precipitate is filtered off and dried to yield 3.24 g (73%) of a colorless solid. MS: m/e=288.9 (M−H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step Two
Quantity
6.31 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](/[CH:7]=[CH:8]/[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[C:3]([OH:12])[CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[F:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[F:28])[CH2:23]Br.[OH-].[Na+].Cl>C1COCC1.CC(CC)=O>[F:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[F:28])[CH2:23][O:12][C:3]1[CH:4]=[CH:5][C:6]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:1][CH:2]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1=CC(=CC=C1/C=C/C(=O)O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)CC
Step Two
Name
Quantity
4.21 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.31 g
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C.
EXTRACTION
Type
EXTRACTION
Details
Dilution with water and extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
leaves a solid which
CUSTOM
Type
CUSTOM
Details
is recrystallised from diethyl ether/n-hexane
CUSTOM
Type
CUSTOM
Details
The crude ester so obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC2=CC=C(C=C2)C=CC(=O)O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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